Cas no 477-49-6 (Podophyllotoxone)
Podophyllotoxone Chemical and Physical Properties
Names and Identifiers
-
- Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-5,8-dione,5a,6,8a,9-tetrahydro-9-(3,4,5-trimethoxyphenyl)-, (5aR,8aR,9R)-
- (-)-podophyllotoxon
- Podophyllotoxinone
- Podophyllotoxone
- C10875
- SureCN986475
- (5aR,8aR,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione
- XP161642
- Q27108038
- (5aR,8aR,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxole-5,8-dione
- (5aR,8aR,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydroisobe
- CHEBI:8281
- SCHEMBL986475
- 477-49-6
- MS-27119
- NS00094527
- CHEMBL2229978
- HY-N2415
- (5aR,8aR,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydroisobenzofuro[5,6-f][1,3]benzodioxole-5,8-dione
- MFCD02183443
- AC1L9DV5
- CS-0022616
- (5AR,8AR,9R)-9-(3,4,5-TRIMETHOXYPHENYL)-5A,6,8A,9-TETRAHYDROISOBENZOFURANO[5,6-F][1,3]BENZODIOXOLE-5,8-DIONE
- DTXSID60963905
- 9-(3,4,5-Trimethoxyphenyl)-5a,6,8a,9-tetrahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxole-5,8-dione
- AC-34246
- AKOS025144402
- Picropodophyllone
- isopicropodophyllone
- Furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxole-5,8-dione, 5a,6,8a,9-tetrahydro-9-(3,4,5-trimethoxyphenyl)-, (5aR-(5aalpha,8abeta,9alpha))-
- (5aR,8aR,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-(2)benzofuro(5,6-f)(1,3)benzodioxole-5,8-dione
- Podophyllotoxone; Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-5,8-dione, 5a,6,8a,9-tetrahydro-9-(3,4,5-trimethoxyphenyl)-, (5aR,8aR,9R)-; Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-5,8-dione, 5a,6,8a,9-tetrahydro-9-(3,4,5-trimethoxyphenyl)-, [5aR-(5aa,8ass,9a)]-; Podophyllotox
- G13112
- (5aR,8aR,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydroisobenzofuro(5,6-f)(1,3)benzodioxole-5,8-dione
-
- MDL: MFCD02183443
- Inchi: 1S/C22H20O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-19H,8-9H2,1-3H3/t13-,18+,19-/m0/s1
- InChI Key: ISCQYPPCSYRZOT-BKTGTZMESA-N
- SMILES: O1C([C@@H]2[C@H](C3C=C(C(=C(C=3)OC)OC)OC)C3C=C4C(=CC=3C([C@H]2C1)=O)OCO4)=O
Computed Properties
- Exact Mass: 412.1158
- Monoisotopic Mass: 412.11581759 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 668
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 89.5
- Molecular Weight: 412.4
Experimental Properties
- Color/Form: Powder
- Density: 1.365±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 191.73 ºC
- Solubility: Insuluble (3.5E-3 g/L) (25 ºC),
- PSA: 89.52
Podophyllotoxone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP4524-20mg |
Podophyllotoxone |
477-49-6 | 98% | 20mg |
$85 | 2023-09-19 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8188-5 mg |
Podophyllotoxone |
477-49-6 | 99.37% | 5mg |
¥1980.00 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8188-50 mg |
Podophyllotoxone |
477-49-6 | 99.37% | 50mg |
¥7920.00 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8188-100 mg |
Podophyllotoxone |
477-49-6 | 99.37% | 100MG |
¥11880.00 | 2022-02-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P74300-20mg |
Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-5,8-dione,5a,6,8a,9-tetrahydro-9-(3,4,5-trimethoxyphenyl)-, (5aR,8aR,9R)- |
477-49-6 | 20mg |
¥998.0 | 2021-09-08 | ||
| TRC | P681020-100mg |
Podophyllotoxone |
477-49-6 | 100mg |
$207.00 | 2023-05-17 | ||
| TRC | P681020-1g |
Podophyllotoxone |
477-49-6 | 1g |
$ 1360.00 | 2022-06-03 | ||
| TargetMol Chemicals | T8188-5mg |
Podophyllotoxone |
477-49-6 | 99.37% | 5mg |
¥ 828 | 2024-07-19 | |
| TargetMol Chemicals | T8188-10mg |
Podophyllotoxone |
477-49-6 | 99.37% | 10mg |
¥ 1320 | 2024-07-19 | |
| TargetMol Chemicals | T8188-50mg |
Podophyllotoxone |
477-49-6 | 99.37% | 50mg |
¥ 3330 | 2024-07-19 |
Podophyllotoxone Suppliers
Podophyllotoxone Related Literature
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on Podophyllotoxone
Podophyllotoxin: A Comprehensive Overview
Podophyllotoxin (CAS No. 477-49-6) is a highly bioactive lignan isolated from the roots and rhizomes of the plant *Podophyllum peltatum*, commonly known as mayapple. This compound has garnered significant attention in the fields of pharmacology, oncology, and traditional medicine due to its diverse biological activities. Recent studies have further elucidated its mechanisms of action, particularly in anticancer therapies, making it a subject of intense research interest.
The chemical structure of podophyllotoxin consists of a unique dimeric lignan skeleton, which contributes to its potent biological effects. Research has shown that podophyllotoxin exhibits strong antiproliferative activity against various cancer cell lines, including those resistant to conventional chemotherapy. This is primarily attributed to its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair. Recent advancements in nanotechnology have enabled the development of podophyllotoxin-loaded nanoparticles, which enhance drug delivery efficiency and reduce systemic toxicity.
Beyond its anticancer properties, podophyllotoxin has demonstrated potential in anti-inflammatory and antiviral applications. Studies published in 2023 highlight its inhibitory effects on inflammatory cytokines, making it a promising candidate for treating chronic inflammatory diseases. Additionally, preclinical trials have shown that podophyllotoxin can inhibit viral replication in models of hepatitis B and herpes simplex virus infections.
The pharmacokinetics and bioavailability of podophyllotoxin have been extensively studied to optimize its therapeutic use. Research indicates that oral administration results in poor absorption due to metabolic instability, prompting investigations into alternative delivery systems such as liposomal encapsulation and transdermal patches. These innovations aim to improve the efficacy and reduce adverse effects associated with traditional administration routes.
Recent clinical trials have focused on the synergistic effects of podophyllotoxin with other anticancer agents. For instance, combination therapy with taxanes has shown enhanced antitumor activity without significantly increasing toxicity levels. These findings underscore the potential of podophyllotoxin as a versatile agent in multimodal cancer treatment strategies.
In conclusion, podophyllotoxin (CAS No. 477-49-6) stands as a testament to the wealth of bioactive compounds found in nature. Its diverse pharmacological activities, coupled with ongoing research into advanced delivery systems and combination therapies, position it as a promising candidate for future therapeutic applications. As research continues to unravel its mechanisms and optimize its use, podophyllotoxin holds the potential to make a significant impact on modern medicine.
477-49-6 (Podophyllotoxone) Related Products
- 19186-35-7(Deoxypodophyllotoxin)
- 477-48-5(Picropodophyllone)
- 130837-92-2(7-Oxohinokinin)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)